molecular formula C20H17ClN6O B2614921 2-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide CAS No. 881073-40-1

2-chloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide

Cat. No.: B2614921
CAS No.: 881073-40-1
M. Wt: 392.85
InChI Key: BJGYUQGEPHOEPL-UHFFFAOYSA-N
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Description

The compound “2-chloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring . This core is substituted with a 2,4-dimethylphenyl group and a benzohydrazide group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[3,4-d]pyrimidine core would likely contribute to the rigidity of the molecule, while the 2,4-dimethylphenyl and benzohydrazide groups could influence its overall shape and properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The pyrazolo[3,4-d]pyrimidine core might be involved in various reactions, especially if it’s part of a larger system . The benzohydrazide group could also participate in reactions, particularly those involving the carbonyl group or the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would affect properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific information, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could be numerous, depending on its intended use. If it’s a novel compound, studies could focus on its synthesis, characterization, and potential applications .

Properties

IUPAC Name

2-chloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O/c1-12-7-8-17(13(2)9-12)27-19-15(10-24-27)18(22-11-23-19)25-26-20(28)14-5-3-4-6-16(14)21/h3-11H,1-2H3,(H,26,28)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGYUQGEPHOEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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